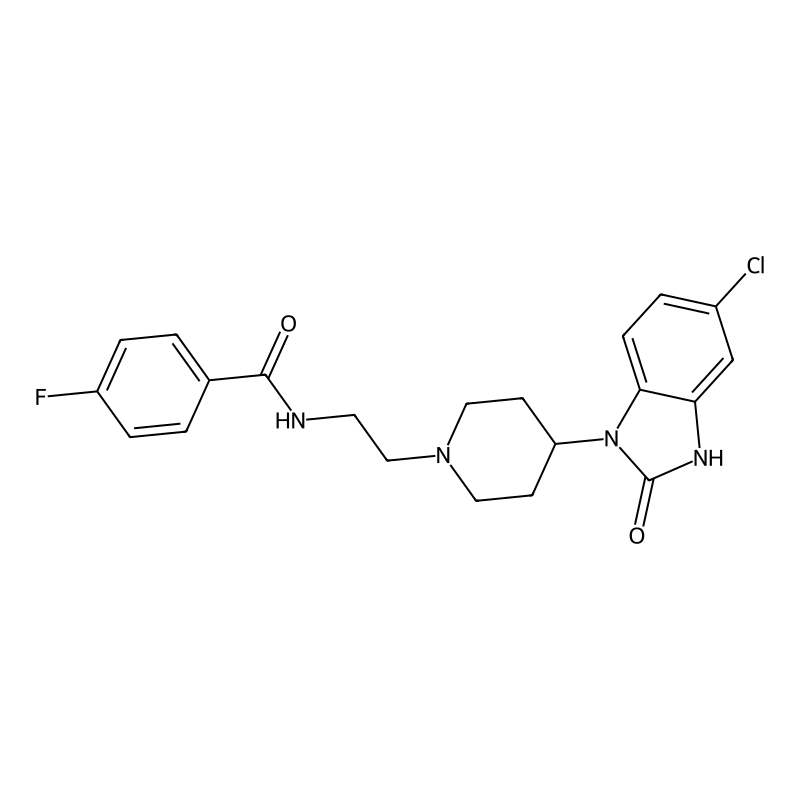Halopemide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Phospholipase D (PLD) Inhibition
Halopemide acts as a non-specific inhibitor of PLD, a family of enzymes involved in cellular signaling. It disrupts the production of phosphatidic acid, a lipid second messenger crucial for various cellular processes []. This makes Halopemide a valuable tool for researchers studying the role of PLD in different biological functions.
Studies have shown that Halopemide inhibits both PLD1 and PLD2 isoforms with similar potency (IC50 values in the nanomolar range) []. However, unlike some other PLD inhibitors, Halopemide doesn't exhibit a strong preference for either isoform []. This allows researchers to investigate the overall effect of PLD inhibition without potentially skewing results due to isoform selectivity.
Effects on the Central Nervous System
Early research explored Halopemide's potential as a treatment for psychiatric disorders. Studies suggested it might have resocializing and activating effects in patients []. However, these studies were limited in scope and design, and Halopemide never gained widespread clinical use for psychiatric conditions [].
Halopemide is a psychotropic agent recognized primarily for its role as a phospholipase D2 inhibitor. It is a structural analogue of butyrophenone-type neuroleptics, which are known for their antipsychotic properties. Halopemide was initially identified through high-throughput screening techniques and has been the subject of various studies aimed at optimizing its efficacy and safety profiles in clinical settings. Its chemical structure allows it to interact with dopamine receptors, contributing to its psychotropic effects .
- Oxidation: Halopemide can be oxidized to form various metabolites, which may influence its pharmacological activity.
- Hydrolysis: This reaction can occur under physiological conditions, impacting the compound's stability and bioavailability.
- Substitution Reactions: Halopemide can undergo substitution reactions that modify its functional groups, potentially altering its activity against phospholipase D .
Halopemide exhibits significant biological activity as an inhibitor of phospholipase D, specifically targeting both PLD1 and PLD2 isoforms. The compound has demonstrated inhibitory concentrations (IC50) of approximately 220 nM for PLD1 and 310 nM for PLD2 in vitro. This inhibition is believed to play a role in various cellular signaling pathways, making halopemide a candidate for therapeutic applications in conditions where phospholipase D activity is implicated . Additionally, its interaction with dopamine receptors suggests potential implications in treating psychiatric disorders.
The synthesis of halopemide involves several steps, typically employing a diversity-oriented synthesis approach. Key steps include:
- Formation of Intermediate Compounds: Initial reactions often involve the creation of secondary amines through catalytic hydrogenation.
- Coupling Reactions: Subsequent steps involve coupling these intermediates with various aromatic or aliphatic compounds to construct the final halopemide structure.
- Purification: The crude products are purified using high-performance liquid chromatography techniques to isolate halopemide in high yield and purity .
Halopemide has potential applications in several areas:
- Pharmaceutical Research: It serves as a lead compound for developing selective phospholipase D inhibitors.
- Psychiatric Treatments: Due to its interaction with dopamine receptors, halopemide may be explored for treating disorders such as schizophrenia and bipolar disorder.
- Cell Signaling Studies: Researchers utilize halopemide to study the role of phospholipase D in various cellular processes and diseases .
Interaction studies involving halopemide have focused on its pharmacokinetics and pharmacodynamics:
- Receptor Binding Studies: These studies assess how halopemide interacts with dopamine receptors and other neurotransmitter systems.
- Metabolic Pathway Analysis: Investigations into how halopemide is metabolized help understand its efficacy and safety profile.
- Synergistic Effects: Research has also explored potential synergistic effects when combined with other psychotropic medications, aiming to enhance therapeutic outcomes while minimizing side effects .
Halopemide shares structural and functional similarities with several other compounds, particularly within the class of butyrophenones and other neuroleptics. Notable similar compounds include:
| Compound Name | Class | Key Features |
|---|---|---|
| Butyrophenone | Neuroleptic | Antipsychotic effects; acts primarily on dopamine receptors. |
| Risperidone | Atypical Antipsychotic | Broad receptor activity; used for schizophrenia treatment. |
| Olanzapine | Atypical Antipsychotic | Multi-receptor antagonist; effective for mood stabilization. |
| Quetiapine | Atypical Antipsychotic | Sedative properties; used for bipolar disorder. |
Uniqueness of Halopemide
Halopemide's uniqueness lies in its specific inhibition of phospholipase D2 while maintaining a favorable safety profile compared to other neuroleptics. Its development as a selective PLD inhibitor positions it as a valuable tool in both psychiatric treatment and cellular signaling research, distinguishing it from traditional antipsychotics that primarily target dopamine pathways without addressing phospholipase D activity .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD2 Inhibitor. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143549/ PubMed PMID: 23762931.
3: Scott SA, O’Reilly MC, Daniels JS, Morrison R, Ptak R, Dawson ES, Tower N, Engers JL, Engers DW, Oguin T, Thomas P, White L, Brown HA, Lindsley CW. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold. 2012 Apr 5 [updated 2013 Mar 14]. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from http://www.ncbi.nlm.nih.gov/books/NBK143555/ PubMed PMID: 23762925.
4: Loonen AJ, Soudijn W. Halopemide, a new psychotropic agent. Cerebral distribution and receptor interactions. Pharm Weekbl Sci. 1985 Feb 22;7(1):1-9. Review. PubMed PMID: 2984638.








